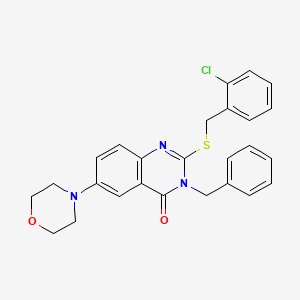![molecular formula C26H22FN3O2 B2430643 5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189905-77-8](/img/structure/B2430643.png)
5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a biologically active molecule . It has been studied both theoretically and experimentally .
Synthesis Analysis
A method for the synthesis of this compound has been developed . The details of the synthesis process are not available in the search results.Molecular Structure Analysis
The compound was crystallized from acetonitrile and the single-crystal X-ray analysis has revealed that it exists in a monoclinic P21/n space group, with one molecule in the asymmetric part of the unit cell . The parameters are a = 16.366(3) Å, b = 6.0295(14) Å, c = 21.358(4) Å, β = 105.21(2), V = 2033.7(7) Å3 and Z = 4 .Scientific Research Applications
Molecular Structure and Interaction Analysis
The compound has been a subject of structural and interaction analysis. Ivashchenko et al. (2019) reported the synthesis of a structurally similar compound and utilized X-ray crystal structure analysis and Hirshfeld surface analysis to study its spatial and electronic structure. Additionally, the study used molecular docking to assess the compound as a new inhibitor for hepatitis B, demonstrating significant in vitro nanomolar inhibitory activity against Hepatitis B virus (HBV) (Ivashchenko et al., 2019).
Application in Drug Synthesis
The molecule and its derivatives have been used in the synthesis of various drug compounds. Shestakov et al. (2009) explored reactions involving methyl 3-amino-1H-indole-2-carboxylates, leading to the formation of 5H-pyrimido[5,4-b]indole derivatives, important in drug synthesis (Shestakov et al., 2009).
Anticancer Properties
The compound and its derivatives have shown potential anticancer properties. For instance, Penthala et al. (2011) synthesized novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and evaluated their in vitro cytotoxicity against a panel of 60 human tumor cell lines, identifying certain analogs as potent growth inhibitors of specific cancer cell lines (Penthala et al., 2011).
Larvicidal Activity
Gorle et al. (2016) prepared and tested derivatives of the compound for larvicidal activity against third instar larvae, finding that certain derivatives exhibited significant activity, highlighting the potential of the compound in pest control applications (Gorle et al., 2016).
Mechanism of Action
properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-17-9-10-23-22(11-17)24-25(30(23)15-18-5-3-7-20(27)12-18)26(31)29(16-28-24)14-19-6-4-8-21(13-19)32-2/h3-13,16H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLKUUSFDBUUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2430560.png)
![3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2430561.png)
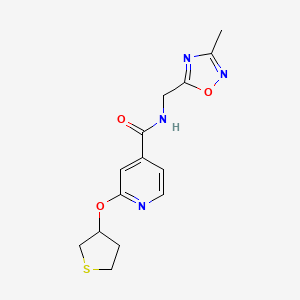
![6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2430563.png)
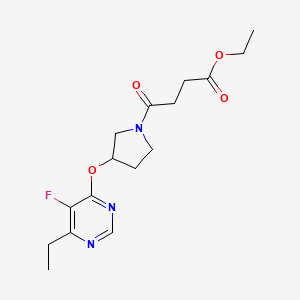
![3-Imidazo[1,5-a]pyridin-3-ylpropanoic acid](/img/structure/B2430567.png)
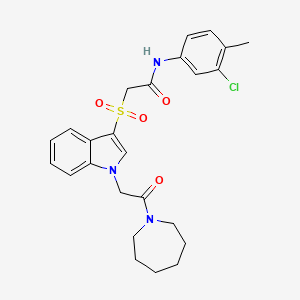
![4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride](/img/structure/B2430569.png)
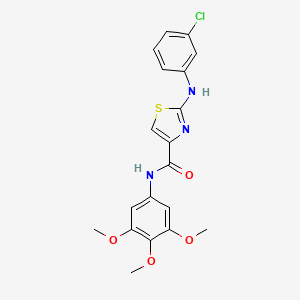
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2430572.png)
![4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2430576.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2430577.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2430579.png)
